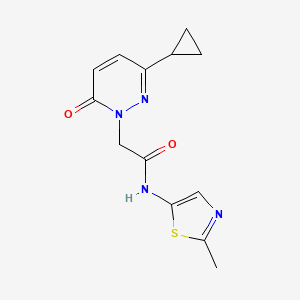
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide is a chemical compound characterized by a unique molecular structure combining pyridazine and thiazole rings. The cyclopropyl group attached to the pyridazine ring enhances its stability and provides distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the cyclopropylation of a precursor pyridazine compound, which involves the formation of a cyclopropyl ring via cyclopropanation reactions.
Step 2: The intermediate product is then subjected to oxidative reactions to introduce the ketone functionality, forming the 6-oxopyridazin structure.
Step 3: The thiazole moiety is prepared separately by reacting a methylthiazole precursor with acetic anhydride under controlled temperature and pH conditions.
Step 4: The final coupling step involves the formation of an amide bond between the 6-oxopyridazin intermediate and the 2-methylthiazol-5-yl acetamide moiety under mild acidic conditions, usually catalyzed by a dehydrating agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods:
The industrial synthesis follows a similar route but optimized for scale, with emphasis on reaction efficiency, yield improvement, and waste minimization. Reactor designs incorporate continuous flow techniques and solvent recovery systems to ensure sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound undergoes oxidation to form various oxo-derivatives, which can modify its electronic properties and reactivity.
Reduction: Selective reduction can convert the oxo group to a hydroxyl group, affecting its solubility and biological activity.
Substitution: The compound's thiazole ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Organolithium reagents, Grignard reagents
Major Products:
Oxidation and reduction reactions yield hydroxylated and various oxo-derivatives.
Substitution reactions produce functionalized derivatives with diverse substituents on the thiazole ring.
Aplicaciones Científicas De Investigación
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide finds applications across several fields:
Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules and as a building block in heterocyclic chemistry.
Biology: The compound is employed in studying enzyme inhibition, particularly those involved in metabolic pathways due to its structural mimicry of enzyme substrates.
Industry: In materials science, the compound's derivatives are explored for their potential as stabilizers in polymer synthesis and as additives in lubricant formulations.
Mecanismo De Acción
Mechanism: The compound's mechanism of action involves interacting with specific molecular targets, often enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways.
Pathways: The compound affects signaling pathways related to cell growth, apoptosis, and inflammation, making it relevant in therapeutic contexts.
Comparación Con Compuestos Similares
Compared to its analogs, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide exhibits unique properties:
Similar Compounds: Compounds like pyridazine-thiazole hybrids, pyridazinone derivatives, and thiazolyl acetamides.
Uniqueness: The cyclopropyl group and combined pyridazine-thiazole structure confer enhanced stability, specificity, and biological activity, distinguishing it from other compounds in its class.
This compound stands out due to its robust synthetic flexibility, diverse reactivity, and promising applications in various scientific disciplines.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-14-6-12(20-8)15-11(18)7-17-13(19)5-4-10(16-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRFBHPMRFUGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














